2-氨基-2-(2,4,5-三甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(2,4,5-trimethoxyphenyl)acetic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various amino acetic acid derivatives and their synthesis, which can provide insights into the general class of compounds to which 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid belongs. These compounds are of interest due to their potential pharmacological properties, such as anti-inflammatory and immunosuppressive activities .

Synthesis Analysis

The synthesis of amino acetic acid derivatives is a topic of interest in the field of medicinal chemistry. For instance, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and studied for their anti-inflammatory and immunosuppressive activity . Additionally, derivatives of (diphenylmethylene-amino) acetic acid have been synthesized using bases or phase transfer conditions with carbon disulfide, leading to ketene dithioacetals after alkylation . These methods could potentially be adapted for the synthesis of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of amino acetic acid derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the crystal and molecular structures of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been determined using NMR, Mossbauer, and IR spectroscopy, combined with X-ray structure determination . These techniques could be employed to analyze the molecular structure of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The chemical reactions of amino acetic acid derivatives can vary widely depending on the substituents and reaction conditions. The addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been studied, revealing new details about the chemical properties of these compounds . Similarly, reactions with carbon disulfide and phenyl isothiocyanate have been explored for (diphenylmethylene-amino) acetic acid derivatives . These studies provide a foundation for understanding the reactivity of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid and predicting its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acetic acid derivatives are crucial for their potential applications. While the specific properties of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid are not detailed in the provided papers, general properties such as solubility, melting point, and stability can be inferred from related compounds. For example, the solvent-free synthesis of 2-arylbenzothiazoles under microwave irradiation suggests that certain derivatives can be synthesized efficiently without the need for solvents, which could be relevant for the environmental and economic aspects of synthesizing 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid .

科学研究应用

合成和结构表征

2-氨基-2-(2,4,5-三甲氧基苯基)乙酸已被用于合成和表征各种化合物。例如,该化合物的三有机锡(IV)衍生物已通过核磁共振、穆斯堡尔和红外光谱技术合成和表征。一些衍生物的晶体结构显示出多聚三角双锥构型,表明在材料科学和有机金属化学中可能有应用(Baul et al., 2002)。

除草剂敏感性和环境影响

2-氨基-2-(2,4,5-三甲氧基苯基)乙酸在结构上与用作农业和林业系统除草剂的化合物相关。已进行了有关相关化合物在各种表面上吸附行为的研究,以了解它们的环境影响和效率(Khan & Akhtar, 2011)。此外,对相关苯氧基除草剂在土壤中降解速率的研究提供了有关它们的环境持久性和降解(Altom & Stritzke, 1973)。

分子相互作用和构象

该化合物的相互作用和构象一直是研究的课题,特别是在分子复合物和加合物的背景下。这项研究对于理解该化合物在更复杂化学体系中的化学行为和潜在应用至关重要(Lynch et al., 1999)。

合成改进

已经努力改进类似3,4,5-三甲氧基苯乙酸的相关化合物的合成过程。这些研究有助于更高效和可扩展的生产方法,这对于工业应用至关重要(Qi Yuejin, 2010)。

属性

IUPAC Name |

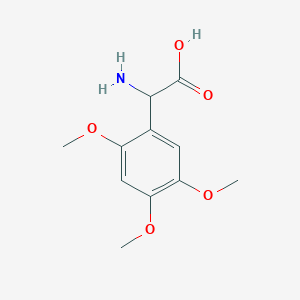

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAXXVUDFFMDMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408431 |

Source

|

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

CAS RN |

318270-07-4 |

Source

|

| Record name | α-Amino-2,4,5-trimethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。